Cardionogen 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cardionogen 2 involves the formation of a triazolothiadiazole core structure. The synthetic route typically starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-pyridinecarboxylic acid hydrazide under cyclization conditions to yield the triazolothiadiazole core. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: Cardionogen 2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazolothiadiazole core and the dimethoxyphenyl moiety. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, and can be carried out in solvents like ethanol or DMSO.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups within the molecule.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce certain functional groups

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of this compound .

Aplicaciones Científicas De Investigación

Cardiomyocyte Generation

Studies have demonstrated that Cardionogen 2 can enhance cardiomyocyte generation in both zebrafish embryos and murine embryonic stem cells. The compound promotes the expansion of cardiac progenitor cells, leading to an increase in the number of cardiomyocytes during critical stages of development. This biphasic effect means that this compound can either promote or inhibit heart formation depending on the timing of administration .

Table 1: Effects of this compound on Cardiomyocyte Development

| Parameter | Effect | Source |

|---|---|---|

| Cardiomyocyte Proliferation | Increased | |

| Cardiac Progenitor Cell Expansion | Enhanced | |

| Wnt/β-catenin Transcription | Inhibition |

Regenerative Medicine

This compound has been explored for its potential in regenerative medicine, particularly in repairing damaged heart tissue following myocardial infarction. In animal models, treatment with this compound has resulted in increased cardiomyocyte proliferation and reduced fibrotic scarring in injured hearts. This suggests that the compound could be instrumental in developing therapies aimed at enhancing cardiac repair mechanisms .

Case Studies and Experimental Findings

- Zebrafish Model : In a study utilizing zebrafish embryos, this compound was shown to significantly increase the size of the developing heart by promoting myocardial hyperplasia. The treatment led to observable enhancements in cardiac cell numbers and size, demonstrating its effectiveness as a pro-cardiogenic agent .

- Murine Embryonic Stem Cells : Experiments with murine embryonic stem cells indicated that exposure to this compound promoted differentiation into beating cardiomyocytes, reinforcing its potential application in regenerative therapies for heart diseases .

Potential Applications Beyond Cardiology

While primarily investigated for cardiovascular applications, the implications of Wnt/β-catenin signaling inhibition extend to oncology and developmental biology. Abnormal activation of this pathway is implicated in various cancers; thus, compounds like this compound could also be explored for their anti-cancer properties .

Mecanismo De Acción

Cardionogen 2 exerts its effects by modulating the Wnt/β-catenin signaling pathway, which is crucial for heart development. The compound inhibits Wnt/β-catenin-dependent transcriptional activity, leading to the promotion of cardiomyocyte formation. This biphasic modulation can either promote or inhibit heart formation depending on the stage of treatment .

Comparación Con Compuestos Similares

Cardionogen 1: Similar in structure but with different substituents, leading to variations in its cardiogenic activity.

Cardionogen 3: Another structurally related compound with distinct substituents, also modulating cardiogenesis through the Wnt/β-catenin pathway

Cardionogen 2 stands out due to its specific ability to promote cardiomyocyte formation without causing apparent defects in other organ development, making it a unique and valuable tool in cardiogenesis research .

Actividad Biológica

Cardionogen 2, a member of a small molecule family known for its cardiogenic properties, has been the subject of various studies focusing on its biological activity, particularly in the context of cardiomyocyte generation and heart development. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's mechanisms of action, effects on cardiac cells, and its potential therapeutic applications.

This compound operates primarily as an inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in cardiac development. The compound has been shown to modulate cardiomyogenesis in a biphasic manner:

- Promotion of Cardiomyocyte Generation : this compound enhances the differentiation of embryonic stem cells (ES cells) into beating cardiomyocytes when administered post-gastrulation. This effect is mediated through the inhibition of Wnt/β-catenin signaling, which is known to suppress cardiogenesis during this developmental stage .

- Inhibition Prior to Gastrulation : Conversely, when applied before gastrulation, this compound inhibits heart formation. This duality underscores the importance of timing in its application for therapeutic purposes .

In Vivo Studies

Studies utilizing zebrafish embryos and murine ES cells have provided insights into the biological activity of this compound:

- Zebrafish Model : In zebrafish embryos treated with this compound, there was a significant increase in cardiac progenitor cells and subsequent cardiomyocyte differentiation. The treatment led to an enlargement of the developing heart due to myocardial hyperplasia .

- Murine ES Cells : In murine ES cell cultures, this compound treatment resulted in elevated expression levels of key cardiac markers such as nkx2.5, cmlc2, and vmhc after gastrulation, indicating successful cardiomyocyte differentiation .

Dose-Response Relationship

The efficacy of this compound is influenced by its concentration. The effective concentration (EC50) for inhibiting Wnt/β-catenin transcriptional activity in murine ES cells was determined to be approximately 23 nM. This precise modulation allows for controlled experimentation and potential therapeutic applications .

Data Table: Summary of Biological Activities

| Activity | Effect | Model | Concentration (nM) |

|---|---|---|---|

| Promotion of Cardiomyocyte Generation | Increased differentiation | Zebrafish embryos | Not specified |

| Inhibition of Heart Formation | Decreased differentiation | Murine ES cells | Not specified |

| Wnt/β-catenin Inhibition | Reduced transcriptional activity | Murine ES cells | EC50 ~ 23 |

Case Study: Zebrafish Embryo Development

In a controlled study involving zebrafish embryos, researchers observed that treatment with this compound significantly increased the size of the heart by promoting myocardial hyperplasia. The expression levels of cardiac-specific genes were notably higher in treated embryos compared to controls, affirming the compound's role in enhancing cardiogenesis during critical developmental windows .

Case Study: Murine Embryonic Stem Cells

In another study focusing on murine ES cells, pulse treatment with this compound from days 0 to 4 resulted in down-regulation of cardiac markers. However, initiating treatment at day 4 led to enhanced expression of cardiac progenitor markers, demonstrating the compound's potential in directing stem cell fate towards cardiomyocyte lineage depending on timing .

Propiedades

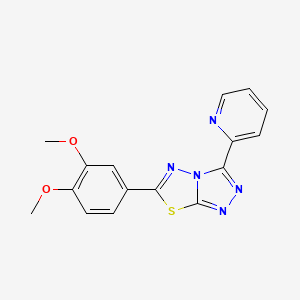

IUPAC Name |

6-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c1-22-12-7-6-10(9-13(12)23-2)15-20-21-14(18-19-16(21)24-15)11-5-3-4-8-17-11/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWRLQUBVOVSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578755-52-9 |

Source

|

| Record name | 578755-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.